molecular formula C17H14N4O5S2 B1622888 Phthalylsulfamethizole CAS No. 485-24-5

Phthalylsulfamethizole

Cat. No.: B1622888
CAS No.: 485-24-5
M. Wt: 418.5 g/mol
InChI Key: IVOLPXGGYPYZOM-UHFFFAOYSA-N
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Description

Phthalylsulfamethizole is a sulfonamide antibacterial agent known for its broad-spectrum activity. It is primarily used in the treatment of bacterial infections, particularly those affecting the gastrointestinal tract. The compound’s chemical structure includes a phthalimide group linked to a sulfamethizole moiety, which contributes to its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalylsulfamethizole can be synthesized through a multi-step process involving the reaction of phthalic anhydride with sulfamethizole. The reaction typically occurs in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the phthalimide ring .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Phthalylsulfamethizole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phthalylsulfamethizole has diverse applications in scientific research:

    Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

    Biology: Investigated for its antibacterial activity and potential use in treating bacterial infections.

    Medicine: Explored for its therapeutic potential in treating gastrointestinal infections.

    Industry: Utilized in the development of antibacterial coatings and materials.

Mechanism of Action

Phthalylsulfamethizole exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The compound targets the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into dihydrofolic acid. This inhibition disrupts bacterial DNA synthesis and ultimately leads to cell death .

Comparison with Similar Compounds

Uniqueness: Phthalylsulfamethizole’s unique combination of the phthalimide and sulfamethizole moieties enhances its antibacterial activity and provides distinct pharmacokinetic properties compared to other sulfonamides .

Biological Activity

Phthalylsulfamethizole, a sulfonamide antibiotic, has been recognized for its broad-spectrum antibacterial properties, particularly in the treatment of gastrointestinal infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, and clinical applications, supported by relevant case studies and research findings.

This compound operates primarily by inhibiting bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, thereby exerting its antibacterial effects.

Pharmacodynamics

The pharmacodynamic properties of this compound indicate rapid absorption and onset of action. Studies have shown that its antibacterial activity begins within hours of administration, making it effective for acute infections. The compound is particularly effective against Gram-positive and Gram-negative bacteria, including strains commonly associated with gastrointestinal infections.

Clinical Applications

This compound has been used historically in various clinical settings:

  • Bowel Surgery : It was utilized as a prophylactic antibiotic to prevent infections during bowel surgeries.
  • Gastrointestinal Infections : Effective against conditions such as dysentery and enteritis.
  • Combination Therapy : Often used in conjunction with other antibiotics like metronidazole and neomycin for enhanced efficacy.

Table 1: Summary of Clinical Uses and Efficacy

IndicationEfficacy LevelCombination Drugs
Bowel SurgeryHighMetronidazole, Neomycin
Gastrointestinal InfectionsModerateKaolin, Furazolidone
DysenteryModerateDiiodohydroxyquinoline

Research Insights

  • Antibacterial Efficacy : A study indicated that this compound exhibits significant antibacterial activity against Escherichia coli, which is commonly implicated in peritonitis cases. The effectiveness was noted to be superior to some newer antibiotics in certain contexts .
  • Toxicological Studies : In a controlled study involving primates, this compound was administered at high doses (up to 5 g/kg/day) over 30 days without significant adverse effects, suggesting a favorable safety profile under specific conditions .
  • Resistance Patterns : Despite its efficacy, the emergence of resistant bacterial strains has been documented. Continuous monitoring and judicious use are recommended to mitigate resistance development.

Properties

CAS No.

485-24-5

Molecular Formula

C17H14N4O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C17H14N4O5S2/c1-10-19-20-17(27-10)21-28(25,26)12-8-6-11(7-9-12)18-15(22)13-4-2-3-5-14(13)16(23)24/h2-9H,1H3,(H,18,22)(H,20,21)(H,23,24)

InChI Key

IVOLPXGGYPYZOM-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Key on ui other cas no.

485-24-5

Origin of Product

United States

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